1,2-Dichloro-3,3,3-trifluoropropene
Description
1,2-Dichloro-3,3,3-trifluoropropene (CAS 431-27-6) is a fluorinated chlorinated alkene with the molecular formula C₃HCl₂F₃ and a molecular weight of 164.941 g/mol . Classified as a fluorinated fine chemical, it is commercially available with a purity of ≥98% (MDL No. MFCD01320785). The compound features a propene backbone substituted with two chlorine atoms at positions 1 and 2 and three fluorine atoms at position 3. This structure confers unique reactivity and physicochemical properties, making it valuable in applications such as refrigerants, fluoropolymer precursors, and intermediates in agrochemical/pharmaceutical synthesis.
Properties
IUPAC Name |
(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJVPTRJNNIK-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Cl)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Optimal temperatures range from 250°C to 400°C, with residence times of 10–30 seconds. Catalysts enhance selectivity by minimizing side reactions such as over-chlorination or isomerization. For example, activated carbon at 300°C achieves 85% HCFO-1223xd yield with <5% by-products like 1,1,2-trichloro-3,3,3-trifluoropropene (CFO-1213xa). Metal oxide catalysts, such as Cr₂O₃/Al₂O₃, improve thermal stability but require higher pressures (1–3 atm).
Table 1: Gas-Phase Chlorination Parameters
| Parameter | Activated Carbon | Cr₂O₃/Al₂O₃ | FeCl₃/SiO₂ |
|---|---|---|---|
| Temperature (°C) | 300 | 350 | 280 |
| Pressure (atm) | 1 | 2 | 1 |
| Cl₂ Feed Ratio (mol%) | 110 | 120 | 105 |
| Yield (%) | 85 | 78 | 82 |
| Selectivity (%) | 92 | 88 | 90 |
By-Product Management
The primary by-product, CFO-1213xa, forms via consecutive chlorination. Its concentration is controlled by modulating chlorine stoichiometry and reactor quenching. Post-reaction distillation separates HCFO-1223xd (boiling point: 54°C) from higher-boiling impurities like CFO-1213xa (boiling point: 112°C).
Gas-Phase Oxychlorination with Oxygen and Hydrogen Chloride
An alternative route employs oxychlorination, reacting 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) or 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) with HCl and O₂ at ≤380°C. This method avoids direct Cl₂ use, reducing handling risks. The reaction mechanism involves electrophilic addition of Cl⁺ to the double bond, facilitated by Lewis acid sites on the catalyst.
Process Optimization
Key variables include:
Table 2: Oxychlorination Performance Metrics
| Condition | SbCl₅/γ-Al₂O₃ | FeCl₃/Zeolite | Non-Catalytic |
|---|---|---|---|
| Temperature (°C) | 350 | 370 | 400 |
| HCl:Olefin Ratio | 1.1:1 | 1.2:1 | 1.5:1 |
| HCFO-1223xd Yield (%) | 80 | 72 | 65 |
| CFO-1213xa By-Product (%) | 8 | 12 | 18 |
Two-Step Fluorination-Oxychlorination
A hybrid approach first fluorinates chloroalkanes like 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF to generate HCFO-1233xf, which is subsequently oxychlorinated. This method achieves 75% overall yield but requires stringent HF handling protocols.
Liquid-Phase Dehydrochlorination
Although less common, liquid-phase dehydrochlorination of 1,2,2-trichloro-3,3,3-trifluoropropane (HCFC-243db) with KOH has been reported. The reaction occurs at 80–120°C in polar solvents like dimethylformamide (DMF), producing HCFO-1223xd via β-elimination. However, this method suffers from low scalability due to solvent recovery challenges and base consumption.
Solvent and Base Effects
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Solvent Choice : DMF increases reaction rate by stabilizing ionic intermediates but complicates purification.
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Base Stoichiometry : Excess KOH (1.5 equivalents) drives the reaction to 70% conversion but generates KCl waste.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Metric | Gas-Phase Chlorination | Oxychlorination | Liquid-Phase Dehydrochlorination |
|---|---|---|---|
| Scalability | High | Moderate | Low |
| Yield (%) | 80–85 | 70–80 | 60–70 |
| By-Product Formation | Low | Moderate | High |
| Capital Cost | $$$ | $$ | $ |
| Environmental Impact | Moderate (Cl₂ use) | Low (HCl use) | High (solvent waste) |
Gas-phase chlorination remains the preferred method for large-scale production due to its balance of yield and cost. Oxychlorination offers a safer alternative but requires catalyst regeneration. Liquid-phase routes are limited to laboratory settings.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 1 and 2 undergo nucleophilic substitution, particularly under fluorination or catalytic conditions. A notable industrial application involves its conversion to fluorinated propenes via gas-phase reactions with hydrogen fluoride (HF):
Example Reaction Pathway :
Key Findings :
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Catalyst System : Chromium(III) oxide (Cr₂O₃) with stabilizers like di-isopropyl amine enhances catalyst longevity by 43–50% by preventing polymerization/coking .
-
Reaction Efficiency :
Parameter Value Conditions Conversion 70–100% 243–254°C, atmospheric pressure Selectivity 80–90% HF:TCP molar ratio 15.3:1
Stabilized feedstocks enable continuous operation for >278 hours with minimal catalyst deactivation .
Addition Reactions
The double bond facilitates electrophilic additions. In chlorination processes, it reacts with chlorine (Cl₂) to form polychlorinated derivatives:
Example Reaction :
Catalytic Chlorination Data :
| Catalyst | Selectivity for HCFC-243db | Temperature | Phase |
|---|---|---|---|
| CrCl₃/C (15 wt%) | 92% | 120°C | Vapor |
| FeCl₃/C (5 wt%) | 88% | 130°C | Liquid |
| Activated carbon | 65% (comparative) | 150°C | Non-catalytic |
Metal halide catalysts significantly improve selectivity over non-catalytic methods .
Oxidation and Reduction
While limited data exists, the compound’s reactivity with strong oxidizers (e.g., O₃) or reductants (e.g., LiAlH₄) is inferred from analogous chlorofluoropropenes:
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Oxidation : Likely forms carbonyl or epoxide intermediates under aggressive conditions.
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Reduction : Hydrogenation may yield saturated derivatives like 1,2-dichloro-3,3,3-trifluoropropane, though yields depend on catalyst choice .
Catalytic Dehydrohalogenation
In fluoropolymer synthesis, it serves as a precursor via dechlorination. For example, Cr₂O₃-catalyzed reactions eliminate HCl to generate trifluoropropene derivatives:
Process Metrics :
-
Contact Time : 1.5 seconds
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Productivity : 25 lb/hr/ft³ catalyst
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Byproduct Control : Stabilizers reduce HCl yield by 15–20% .
Thermal and Photolytic Reactions
Under UV light or elevated temperatures (>200°C), radical-mediated pathways dominate:
Scientific Research Applications
Cleaning Agents
One of the primary applications of 1,2-dichloro-3,3,3-trifluoropropene is in the formulation of cleaning agents. It is particularly effective in removing fluorine-based oils due to its high compatibility with such substances. The following table summarizes its use in cleaning applications:
| Application | Description | Benefits |
|---|---|---|
| Fluorine-based Oil Removal | Used as a solvent or cleaner for fluorinated oils in industrial settings. | Low environmental impact due to low GWP and ODP. |
| Precision Cleaning | Effective for cleaning precision components in electronics and optics. | Non-flammable and non-toxic compared to alternatives. |
Research indicates that formulations containing HCFO-1223xd can effectively dissolve and remove various contaminants while minimizing environmental impact .
Refrigerants
This compound is also being explored as an alternative refrigerant. It serves as a potential replacement for HFCs in refrigeration systems due to its favorable thermodynamic properties and lower environmental impact. The following table outlines its characteristics as a refrigerant:
| Property | Value |
|---|---|
| Global Warming Potential | Low (compared to HFCs) |
| Ozone Depletion Potential | None |
| Boiling Point | Approximately -10 °C |
The compound's low GWP makes it an attractive option for industries looking to comply with stricter environmental regulations regarding refrigerants .
Solvent Applications
As a solvent, HCFO-1223xd has been found to be highly effective in various formulations:
| Solvent Application | Description | Advantages |
|---|---|---|
| Lubricants | Compatible with fluorine-based lubricants; improves performance in high-tech machinery. | Enhances lubrication without harmful emissions. |
| Diluents | Serves as a diluent in coatings and adhesives formulations. | Reduces viscosity while maintaining stability. |
The compatibility of HCFO-1223xd with other chemical compounds enhances its utility across multiple sectors .
Case Study 1: Precision Cleaning in Electronics
A study conducted by researchers at a leading technology firm demonstrated that HCFO-1223xd effectively cleaned electronic components without leaving residues or causing damage to sensitive materials. The results indicated a significant reduction in cleaning time compared to traditional solvents.
Case Study 2: Refrigeration System Replacement
In an evaluation of refrigeration systems using HCFO-1223xd as a refrigerant, researchers reported improved energy efficiency and lower overall emissions compared to systems using HFCs. These findings support the viability of HCFO-1223xd as a sustainable alternative in commercial refrigeration.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogen Position and Reactivity : The position of chlorine atoms significantly impacts reactivity. For example, this compound (Cl at 1,2) is more reactive in nickel-catalyzed alkyl-arylation compared to 1,1-dichloro isomers due to reduced steric hindrance .
- Bromine vs. Chlorine : 1,2-Dibromo-3,3,3-trifluoropropene (CAS 431-22-1) exhibits lower thermal stability than its dichloro analog, limiting its use in high-temperature applications .
- Toxicity : TCTFP (1,1,2-trichloro-3,3,3-trifluoropropene) demonstrates nephrotoxic effects in rats, whereas this compound lacks comprehensive toxicological data .
Key Observations:
- Dehydrohalogenation : A common method for synthesizing fluorinated propenes. The presence of β-fluorine atoms can suppress undesired β-elimination reactions, as seen in nickel-catalyzed functionalization of 3,3,3-trifluoropropene (TFP) .
- Challenges : Synthesis of this compound may require stringent conditions to avoid isomerization to 1,1-dichloro derivatives.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Boiling Points : Brominated analogs generally have higher boiling points due to increased molecular weight and polarizability.
- Stability : Chlorinated derivatives are more stable than brominated ones, making them preferable for long-term industrial use.
Biological Activity
1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd) is a fluorinated compound primarily used as a cleaning agent and refrigerant due to its low global warming potential. This article explores its biological activity, focusing on its environmental impact, toxicological effects, and degradation pathways.
This compound has the molecular formula CHClF and is classified as a hydrofluoroolefin (HFO). Its structure features two chlorine atoms and three fluorine atoms attached to a propene backbone. This configuration contributes to its unique properties, making it an attractive alternative to traditional refrigerants and solvents.
Environmental Impact
Global Warming Potential (GWP)
HCFO-1223xd has a significantly lower GWP compared to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). According to recent studies, it has been identified as a viable replacement for substances with higher GWPs in various applications such as cleaning and refrigeration .
Degradation in the Environment
Research indicates that this compound can undergo degradation through photolytic reactions in the atmosphere. Studies have shown that specialized bacteria like Pseudomonas sp. strain 273 are capable of degrading fluorinated alkanes, suggesting potential bioremediation pathways for HCFO-1223xd in contaminated environments .
Toxicological Effects
Acute Toxicity
The acute toxicity of this compound has been evaluated in various animal models. The Environmental Protection Agency (EPA) has noted that while high doses can lead to reversible effects in rodents, these findings are not necessarily relevant to human health. The observed effects include respiratory irritation and central nervous system depression at elevated exposure levels .
Chronic Toxicity and Carcinogenic Potential
Long-term exposure studies have not established a clear link between HCFO-1223xd and carcinogenic effects in humans. Regulatory reviews have concluded that the compound does not exhibit significant chronic health effects or carcinogenic potential based on current evidence .
Case Studies
-
Industrial Use and Safety Evaluations
A study conducted on the use of HCFO-1223xd in industrial cleaning highlighted its effectiveness as a solvent for precision components without significant health risks when used under controlled conditions. The study emphasized the importance of proper ventilation and personal protective equipment to mitigate any potential exposure risks . -
Bacterial Degradation Studies
In laboratory settings, Pseudomonas sp. strain 273 was shown to effectively degrade HCFO-1223xd under aerobic conditions. This finding suggests that microbial bioremediation could be a feasible approach for mitigating environmental contamination from this compound .
Research Findings Summary Table
Q & A
Q. What are the standard protocols for synthesizing 1,2-dichloro-3,3,3-trifluoropropene in laboratory settings?
Synthesis typically involves gas-phase hydrofluorination or dehydrofluorination reactions. For example, using a chrome-magnesium fluoride catalyst, 2-chloro-3,3,3-trifluoropropene can react with hydrogen fluoride under controlled temperatures (e.g., 75–200°C) to produce intermediates like 2-chloro-1,1,1,2-tetrafluoropropane, which is further processed . Precise temperature control and catalyst activation (e.g., fluorination pretreatment) are critical to achieving >80% yield .
Q. How can researchers determine the purity of this compound using analytical methods?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for purity assessment. Calibrate using reference standards (e.g., trans- and cis-isomers) and quantify impurities like 1,1,1,3,3-pentafluoropropane or residual chlorinated byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) further confirms structural integrity .
Q. What thermodynamic properties of this compound are essential for refrigeration applications?
Key properties include vapor-liquid equilibrium data, thermal conductivity, and viscosity. For instance, saturated vapor pressure curves at 20–100°C and dynamic viscosity measurements (e.g., using tandem capillary tubes) are critical for modeling heat transfer efficiency in refrigeration systems .
Advanced Research Questions
Q. How can catalytic systems be optimized to minimize byproducts during hydrofluorination of this compound?
Antimony pentachloride (SbCl₅) and Lewis acid co-catalysts (e.g., FeCl₃) enhance selectivity by stabilizing intermediates. For example, a molar ratio of SbCl₅:FeCl₃ = 95:5 reduces 3,3,3-trifluoropropyne formation to <1%. Reaction kinetics studies under varying HF pressures (1–5 bar) and temperatures (100–150°C) can further refine selectivity .
Q. What strategies resolve contradictions in toxicity data for this compound across inhalation and dermal exposure studies?
Meta-analyses of rodent models (e.g., Johannsen et al., 1988) should account for metabolic pathway differences (e.g., glutathione conjugation vs. oxidative degradation). Dose-response inconsistencies may arise from interspecies variability in cytochrome P450 activity, necessitating in vitro human hepatocyte assays to validate extrapolations .
Q. What mechanistic pathways explain the hydrodefluorination of this compound in presence of main-group reagents?
Hydrosilylation or hydroboration of 3,3,3-trifluoropropene intermediates is a key step. Control experiments with HBpin (pinacolborane) reveal competing pathways: (i) direct C–F borylation, (ii) hydrodefluorination followed by alkene hydroborylation, or (iii) stepwise dehydrogenation-hydroboration. Selectivity depends on reagent stoichiometry and solvent polarity .
Methodological Guidance
Q. How should researchers design experiments to measure phase equilibria of this compound with lubricants?
Use a recirculating equilibrium cell to measure vapor-liquid coexistence curves at 30–120°C. Calibrate pressure transducers (±0.1 kPa) and sample compositions via GC. For example, isotherm curves for R-1243zf (3,3,3-trifluoropropene) mixtures show critical vapor quality (Xcri) shifts at high pressures, requiring iterative regression to model non-ideal behavior .
Q. What database search strategies ensure comprehensive retrieval of academic literature on this compound?
Combine systematic queries across SciFinder, PubMed, and TOXCENTER using synonyms (e.g., "HCFO-243db", "R-243db") and Boolean operators. Example PubMed string:
(96-18-4[rn] OR "1,2,3-Trichloropropane"[tw] OR "Allyl trichloride"[tw]) AND (toxicity OR pharmacokinetics)
Filter results by study type (e.g., in vivo, mechanistic) and publication date (post-2010) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
